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cis-3-Octen-1-ol

Cat. No.: B1661926
CAS No.: 20125-84-2
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-WAYWQWQTSA-N
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Description

Nomenclature and Stereoisomeric Context of cis-3-Octen-1-ol

The precise identification of a chemical compound is fundamental to scientific research. This compound is systematically named according to IUPAC nomenclature as (Z)-oct-3-en-1-ol, which specifies the location of the double bond and the cis (or Z for zusammen) configuration of the substituents around it. This stereoisomeric form is distinct from its trans counterpart, (E)-3-octen-1-ol. thegoodscentscompany.com While both are eight-carbon alcohols, the geometry of the double bond influences their physical properties and biological activities. This compound is found naturally in various fruits and vegetables, including green beans, apples, and pears, contributing to their characteristic aromas. thegoodscentscompany.com

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name (3Z)-oct-3-en-1-ol sigmaaldrich.com
Synonyms This compound, (Z)-3-Octenol nih.gov
CAS Number 20125-84-2 sigmaaldrich.com
Molecular Formula C₈H₁₆O sigmaaldrich.com
Molecular Weight 128.21 g/mol nih.gov
Appearance Colorless to pale yellow liquid
Odor Profile Described as powerful, fresh, green, melon, with earthy and mushroom-like notes chemicalbook.comulprospector.com
Boiling Point 73 °C at 0.5 mmHg chemicalbook.com
Density 0.849 g/mL at 25 °C chemicalbook.com

| Refractive Index | 1.447 (n20/D) chemicalbook.com |

Historical Perspectives in this compound Research

Research into C8 volatile compounds, a class to which this compound belongs, has historical roots in the study of natural product chemistry. A related and more extensively studied compound, 1-octen-3-ol (B46169), also known as "mushroom alcohol," was first isolated from matsutake mushrooms in 1938. wikipedia.orgscentspiracy.com The discovery that 1-octen-3-ol is a major component of bovine breath and a potent attractant for tsetse flies and mosquitoes in the 1980s significantly spurred research into the ecological roles of these types of molecules. biodiversitylibrary.org

Significance of this compound Across Scientific Disciplines

The unique properties of this compound make it a compound of interest in several key areas of scientific inquiry. Its natural origin and potent bioactivity are central to its importance.

In chemical ecology, this compound is studied as a semiochemical—a molecule that mediates interactions between organisms. It is a known plant volatile that can act as both an insect attractant and repellent, playing a crucial role in plant-insect communication. chemimpex.com The closely related compound, 1-octen-3-ol, is one of the most well-documented semiochemicals. It is a key kairomone used by many blood-feeding insects, including various species of mosquitoes (Aedes, Anopheles) and tsetse flies (Glossina), to locate their vertebrate hosts. biodiversitylibrary.orgnih.gov Often, its attractive effect is greatly enhanced when combined with carbon dioxide. researchgate.net

Research has demonstrated that the specific enantiomers of 1-octen-3-ol can elicit different behavioral responses in insects, highlighting the specificity of these chemical signaling systems. researchgate.net Given its structural similarity, this compound is an important compound in studies aiming to understand and potentially manipulate insect behavior for applications in agriculture and public health, such as in the development of eco-friendly pest control methods. chemimpex.com

Table 2: Examples of Organisms Where C8 Alcohols are Studied as Semiochemicals

Organism Group Role of C8 Alcohol (Primarily 1-octen-3-ol)
Mosquitoes (Aedes, Anopheles) Host-attractant kairomone, often synergistic with CO₂ biodiversitylibrary.orgresearchgate.net
Tsetse Flies (Glossina) Host-attractant kairomone nih.gov
Grain Beetles (Oryzaephilus) Aggregation pheromone biodiversitylibrary.org

| Various Plants (e.g., clover, alfalfa) | Emitted volatile organic compound biodiversitylibrary.org |

The formation of this compound in nature is of significant interest in the study of biosynthetic pathways. It is widely understood that a class of compounds known as Green Leaf Volatiles (GLVs), which includes six-carbon (C6) and nine-carbon (C9) aldehydes and alcohols, are produced from the enzymatic breakdown of fatty acids. uliege.be This process, known as the lipoxygenase (LOX) pathway, is initiated by damage to plant tissues.

Specifically, C6 compounds with a cis-3 double bond, such as cis-3-hexenal (B147320) and cis-3-hexen-1-ol (B126655) (leaf alcohol), are biosynthesized from α-linolenic acid (a C18:3 fatty acid). uliege.begoogle.com By analogy, it is hypothesized that the C8 compound this compound is also formed via the LOX pathway from a corresponding unsaturated fatty acid precursor.

The biosynthesis of the related compound, 1-octen-3-ol, has been extensively studied, particularly in fungi like Agaricus bisporus (the common button mushroom). In this pathway, linoleic acid (a C18:2 fatty acid) is oxidized by a lipoxygenase (LOX) enzyme to form a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme to yield 1-octen-3-ol and 10-oxodecanoic acid. nih.govnih.govresearchgate.net The study of these pathways is crucial for understanding plant defense mechanisms and for the potential biotechnological production of natural flavor and fragrance compounds. uliege.be

This compound is a potent aroma compound, making it a valuable subject in research on olfactory perception. Its scent is often described as a complex mixture of green, melon, fatty, and earthy or mushroom-like notes. chemicalbook.com This unique profile makes it a key contributor to the natural aroma of many fruits and vegetables. thegoodscentscompany.comcontaminantdb.ca

In the field of sensory science, research focuses on how the molecular structure of a compound like this compound relates to its perceived odor. Studies on the related compound 1-octen-3-ol have identified specific olfactory receptors (ORs) in both insects and mammals that bind to it. For example, in mammals, 1-octen-3-ol has been identified as the natural ligand for bovine odorant-binding protein, a protein found in the nasal mucosa. nih.gov In humans, broadly tuned receptors like OR1D2 have been shown to respond to 1-octen-3-ol, and likely respond to its isomers as well. researchgate.net Understanding how these receptors are activated provides insight into the fundamental mechanisms of smell, from the molecular level to the perception of complex flavors and aromas. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1661926 cis-3-Octen-1-ol CAS No. 20125-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-oct-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXQPTHHAPCTPP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885115
Record name 3-Octen-1-ol, (3Z)-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

white to slightly yellowish liquid with a musty, mushroom-like odour
Record name cis-3-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

73.00 °C. @ 0.50 mm Hg
Record name (Z)-3-Octen-1-ol
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Solubility

insoluble in water
Record name cis-3-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.830-0.850
Record name cis-3-Octen-1-ol
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CAS No.

20125-84-2
Record name cis-3-Octen-1-ol
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Record name 3-Octen-1-ol, (3Z)-
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Record name 3-Octen-1-ol, (3Z)-
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Record name 3-Octen-1-ol, (3Z)-
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Record name (Z)-oct-3-en-1-ol
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Record name 3-OCTEN-1-OL, (3Z)-
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Record name (Z)-3-Octen-1-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Cis 3 Octen 1 Ol

Enzymatic Formation of cis-3-Octen-1-ol

The biosynthesis of this compound is a multi-step enzymatic process initiated from unsaturated fatty acids. This pathway is a branch of the broader oxylipin pathway, which generates a wide array of signaling and defense molecules in various organisms.

Lipoxygenase and Hydroperoxide Lyase Activities in this compound Biosynthesis

The primary enzymatic cascade responsible for the formation of C8 volatiles like this compound involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.gov

Lipoxygenase (LOX): This is the initiating enzyme in the pathway. LOX is a non-heme iron-containing dioxygenase that catalyzes the stereo- and regio-specific oxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. In the context of this compound synthesis, LOX acts on linoleic acid to introduce a hydroperoxy group. nih.govmdpi.com

Hydroperoxide Lyase (HPL): Following the action of LOX, the resulting fatty acid hydroperoxide is cleaved by a hydroperoxide lyase. HPLs are enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group, breaking the larger fatty acid into smaller, often volatile, aldehyde and oxo-acid fragments. nih.gov The resulting C8 aldehyde can then be reduced to this compound by an alcohol dehydrogenase (ADH). nih.gov

This LOX-HPL pathway is a well-established route for the generation of "green leaf volatiles" (C6 compounds) and C8 compounds in plants and fungi. nih.gov

Multifunctional Fatty Acid Dioxygenases and this compound Production

Lipoxygenases can be considered a class of multifunctional fatty acid dioxygenases. Their multifunctionality lies in their ability to produce different hydroperoxide isomers from the same substrate, which can lead to a variety of downstream products. For instance, the specific isoform of LOX determines where the oxygen molecule is inserted into the fatty acid chain, a critical step that dictates the final volatile profile.

In some fungi, enzymes with dual functionality, possessing both dioxygenase and lyase activity, have been proposed, although the more commonly accepted model involves distinct LOX and HPL enzymes. The dioxygenase activity initiates the process by creating the unstable hydroperoxide intermediate, which is the necessary prelude to lyase-mediated cleavage and subsequent alcohol formation.

Precursors and Substrates in this compound Biosynthesis

The production of this compound is dependent on the availability of specific polyunsaturated fatty acid precursors and the formation of key reactive intermediates.

Linoleic Acid as a Key Precursor

Linoleic acid, an 18-carbon omega-6 fatty acid (C18:2), is the primary precursor for the biosynthesis of C8 volatile compounds, including this compound. mdpi.comresearchgate.net Its structure, containing two double bonds, provides the necessary substrate for the lipoxygenase enzyme to initiate the oxidative cascade. The availability of free linoleic acid, often released from membrane lipids by lipases, is a critical rate-limiting step for the entire pathway.

Role of Hydroperoxide Intermediates (e.g., 10-HPOD)

The oxidation of linoleic acid by a specific lipoxygenase, often referred to as linoleate:10R-lipoxygenase, results in the formation of 10-hydroperoxyoctadecadienoic acid (10-HPOD). This hydroperoxide intermediate is unstable and serves as the direct substrate for the hydroperoxide lyase. mdpi.com The subsequent cleavage of 10-HPOD by HPL yields a C8 fragment and a C10 fragment. The C8 portion is the direct precursor to the family of eight-carbon volatiles. The proposed cleavage of 10-HPOD specifically leads to the formation of 3-octenal, which is then reduced to this compound.

Interactive Data Table: Key Molecules in this compound Biosynthesis

MoleculeTypeRole in Pathway
Linoleic AcidPrecursorThe primary C18 fatty acid substrate that is oxidized at the start of the pathway. mdpi.comresearchgate.net
Lipoxygenase (LOX)EnzymeCatalyzes the initial dioxygenation of linoleic acid to form a hydroperoxide. nih.gov
10-Hydroperoxyoctadecadienoic acid (10-HPOD)IntermediateThe specific hydroperoxide formed from linoleic acid that is cleaved to produce C8 volatiles. mdpi.com
Hydroperoxide Lyase (HPL)EnzymeCleaves the 10-HPOD intermediate into smaller C8 and C10 fragments. nih.gov
Alcohol Dehydrogenase (ADH)EnzymeReduces the resulting C8 aldehyde (e.g., 3-octenal) to the final alcohol product, this compound. nih.gov

Organismal Biosynthesis of this compound

The biosynthesis of this compound via the linoleic acid oxidation pathway is observed across different biological kingdoms, notably in fungi and plants.

Fungi: The button mushroom, Agaricus bisporus, is a well-studied example of an organism that produces a range of C8 volatiles, including this compound. mdpi.comresearchgate.net In these fungi, the compounds are thought to be released upon tissue damage, which allows for the mixing of enzymes and the linoleic acid precursor. mdpi.com Studies on other fungi, such as Cyclocybe aegerita, also confirm the role of linoleic acid in producing C8 oxylipins, with the profile of these volatiles changing during different developmental stages of the fungus. researchgate.netresearchgate.net

Plants: In the plant kingdom, this compound is found as a volatile compound in various species, such as the Japanese honeysuckle (Lonicera japonica). nih.gov Here, it contributes to the floral scent profile. The biosynthesis in plants follows the canonical LOX-HPL pathway, where fatty acid derivatives are generated as part of the plant's defense signaling or as attractants for pollinators. nih.gov

Yeast: The presence of this compound has also been reported in fermented beverages like wine, where its formation is attributed to the metabolic activities of yeast, such as Saccharomyces paradoxus, during fermentation. mdpi.com

Interactive Data Table: Organisms Producing this compound

OrganismKingdomContext of Production
Agaricus bisporusFungiAroma compound released upon cell rupture. mdpi.comresearchgate.net
Cyclocybe aegeritaFungiProduction of C8 oxylipins varies with developmental stage. researchgate.netresearchgate.net
Lonicera japonicaPlantaeComponent of floral scent profile. nih.gov
Saccharomyces paradoxusFungi (Yeast)Formed during the fermentation of white wine. mdpi.com

Fungal Biosynthesis Mechanisms (e.g., Agaricus bisporus, Aspergillus nidulans)

Fungi are prolific producers of C8 volatile compounds, including this compound. The biosynthetic pathways, however, can differ between species.

In the common button mushroom, Agaricus bisporus, the synthesis of 1-octen-3-ol (B46169) has been a subject of extensive research. The long-established pathway involves the conversion of linoleic acid into 10-hydroperoxyoctadecadienoic acid (10-HPOD). nih.govresearchgate.netresearchgate.net This intermediate is then cleaved to yield 1-octen-3-ol and 10-oxodecanoic acid. nih.govresearchgate.net The specific enzymes responsible for this transformation are a multifunctional fatty acid dioxygenase named AbLOX and a hydroperoxide lyase (HPL) named AbHPL. nih.govresearchgate.net Notably, the biosynthesis in A. bisporus predominantly produces the (R)-(-)-1-octen-3-ol enantiomer, which is responsible for the typical mushroom aroma. nih.govthegoodscentscompany.com

In contrast, the fungus Aspergillus nidulans utilizes a slightly different enzymatic machinery. It was the first fungus in which the biosynthesis pathway for 1-octen-3-ol was identified. nih.govpdx.edu In this organism, a dioxygenase encoded by the ppoC gene catalyzes the production of 10-HPOD from linoleic acid. nih.govpdx.edu The 10-HPOD then decomposes to form 1-octen-3-ol. nih.gov Studies on deletion mutants of three psi-producing oxygenase (Ppo) enzymes in A. nidulans indicated their involvement in the production of C8 volatiles. nih.gov This pathway has also been identified in other Aspergillus species, such as A. luchuensis. nih.govresearchgate.net

Fungal Biosynthesis of this compound

OrganismKey Enzyme(s)SubstrateIntermediateProducts
Agaricus bisporusAbLOX (dioxygenase), AbHPL (hydroperoxide lyase)Linoleic Acid10-HPODThis compound, 10-oxodecanoic acid
Aspergillus nidulansPpoC (dioxygenase)Linoleic Acid10-HPODThis compound

Plant Biosynthesis and Occurrence (e.g., Arabidopsis thaliana, Lemon Balm)

In the plant kingdom, this compound is classified as a green leaf volatile (GLV). These compounds are typically C6 and C9 aldehydes and alcohols that are released in response to biotic or abiotic stress, such as mechanical damage or herbivory. csic.es The biosynthesis of these volatiles occurs through the lipoxygenase (LOX) pathway. researchgate.netscilit.com This pathway starts with the peroxidation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid by LOX enzymes. csic.esnih.gov The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyases (HPL) into smaller aldehydes and oxo-acids. csic.esscilit.com These aldehydes can be further reduced to alcohols, such as this compound.

The model plant Arabidopsis thaliana has been shown to recognize and respond to 1-octen-3-ol. When treated with this volatile compound, Arabidopsis activates defense genes that are typically induced by wounding or through ethylene (B1197577)/jasmonic acid signaling pathways. mdpi.com This suggests that the compound plays a role in plant defense signaling. In soybean, a glycoside of 1-octen-3-ol is stored in the tissues and is rapidly hydrolyzed to release the volatile alcohol upon tissue damage. mdpi.com

The compound is also found naturally in various plants, contributing to their aromatic profile. For instance, it has been detected as a component of the essential oil of Lemon Balm (Melissa officinalis). ku.dk

Occurrence of this compound in Selected Plants

PlantCommon NameFamilySignificance
Arabidopsis thalianaThale CressBrassicaceaeInduces defense gene expression. mdpi.com
Melissa officinalisLemon BalmLamiaceaeComponent of essential oil.
Glycine maxSoybeanFabaceaeReleased from a glycoside precursor upon damage. mdpi.com

Production in Other Biological Systems (e.g., Seaweed, Moss)

The biosynthesis of this compound is not limited to fungi and higher plants. Research indicates its production in other organisms like seaweed and moss, where it is also synthesized via the oxidative cleavage of fatty acids.

In both seaweed and moss, a multifunctional lipoxygenase is reported to be responsible for the formation of 1-octen-3-ol from linoleic acid. Marine algae, in general, produce a wide array of volatile organic compounds, with fatty acid derivatives often being dominant components used in chemical defense. The biosynthesis in algae can utilize different precursors compared to terrestrial plants; while higher plants mainly use C18 fatty acids, algae often use C20 fatty acids like arachidonic acid. nih.gov For example, in the red alga Pyropia haitanensis, 1-octen-3-ol is generated from arachidonic acid by a multifunctional LOX enzyme that possesses both LOX and hydroperoxide lyase (HPL) activity. The compound has been detected in the volatile profiles of green, red, and brown algae.

Mosses, or bryophytes, also emit a variety of biogenic volatile organic compounds (BVOCs), which are believed to mediate ecological interactions. nih.gov These emissions include fatty acid-derived green leaf volatiles. nih.gov Studies have shown that mosses emit C8 compounds, and like in seaweeds, their production is attributed to a multifunctional lipoxygenase acting on linoleic acid.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The identification, cloning, and expression analysis of the genes encoding the key biosynthetic enzymes provide crucial insights into how this process is regulated.

Gene Identification and Cloning of Biosynthetic Enzymes (e.g., AbLOX, AbHPL)

Gene cloning is a foundational technique in molecular biology that allows for the isolation and multiplication of a specific gene of interest. This process typically involves extracting an organism's DNA, inserting a fragment containing the desired gene into a vector (like a plasmid), and introducing this recombinant DNA into a host cell (often bacteria) where it can be replicated.

Through such techniques, researchers have successfully identified and cloned the genes responsible for this compound biosynthesis in fungi. In Agaricus bisporus, four putative genes involved in the oxylipin pathway were retrieved from the mushroom's genome. nih.govresearchgate.net These included one lipoxygenase gene named AbLOX and one hydroperoxide lyase gene named AbHPL. nih.govresearchgate.net Subsequent experiments confirmed that these two enzymes, AbLOX and AbHPL, were indeed the multifunctional proteins responsible for converting linoleic acid to 1-octen-3-ol. nih.govresearchgate.net

Similarly, in Aspergillus nidulans, the gene responsible for the initial step of the pathway has been identified as ppoC. nih.govpdx.edu This gene encodes a dioxygenase that catalyzes the formation of the 10-HPOD intermediate from linoleic acid. nih.govpdx.edu

Expression Analysis and Regulation of Biosynthetic Genes

Expression analysis is used to determine when and to what extent a specific gene is active, or "expressed," within an organism's tissues. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Northern blotting can quantify the amount of messenger RNA (mRNA) produced from a gene, which serves as a proxy for gene activity.

Studies on the regulation of genes in the this compound pathway demonstrate their controlled expression. For instance, analysis of HPL gene expression in Arabidopsis revealed a defined, tissue-specific pattern. The HPL gene was highly expressed in mature inflorescences and roots, with lower levels in leaves. Furthermore, its expression was found to be inducible, increasing significantly after mechanical wounding of the leaf tissue.

In the mushroom Agaricus bisporus, the regulation of the AbLOX gene is directly linked to the production of 1-octen-3-ol. researchgate.net Experiments using antisense technology to reduce or "knock down" the expression of the AbLOX gene resulted in a corresponding decrease in the amount of 1-octen-3-ol produced by the mushroom transformants. researchgate.net This provides strong evidence that the regulation of this gene is a key control point in the biosynthetic pathway of this C8 volatile.

Chemical Ecology and Biological Interactions of Cis 3 Octen 1 Ol

Role as a Semiochemical in Interspecies Communication

As a semiochemical, cis-3-Octen-1-ol acts as a chemical messenger that carries information between organisms, influencing their behavior and physiology. Its volatility allows it to travel through the environment, where it is detected by specialized receptors in insects and plants, triggering a cascade of responses.

Insect Attractant Properties and Mechanisms

This compound is a well-documented and potent olfactory attractant for a wide range of insect species. It was famously identified as a key component of oxen breath that attracts tsetse flies (Glossina species), vectors for trypanosomiasis. nih.govnih.gov Research has established that this compound is a natural ligand for bovine odorant-binding protein. nih.gov The compound's enantiomeric form can be crucial; for instance, the (R)-(-)enantiomer of 1-octen-3-ol (B46169) is the predominant form produced by oxen and is highly attractive to tsetse flies. biodiversitylibrary.org

In mosquitoes, the attractant effect of this compound is often synergistic with carbon dioxide (CO₂). biodiversitylibrary.org While few mosquito species are attracted to the compound alone, the combination with CO₂ significantly enhances the capture rates of species in the genera Aedes, Anopheles, Coquillettidia, and Psorophora. biodiversitylibrary.org This synergistic effect highlights a sophisticated mechanism of host-seeking, where general cues like CO₂ are augmented by more specific volatile signatures like this compound. The detection of this semiochemical is mediated by specific odorant receptors (ORs) located in the insect's sensory organs, such as the maxillary palps. nih.gov

Plant-Insect Interactions Mediated by this compound

Plants release this compound and other green leaf volatiles upon tissue damage, such as that caused by herbivory. researchgate.net These herbivore-induced plant volatiles (HIPVs) play a crucial role in mediating tritrophic interactions. The release of this compound can serve as a distress signal, attracting natural enemies (predators and parasitoids) of the attacking herbivores. This phenomenon represents a form of indirect plant defense, where the plant recruits "bodyguards" to reduce herbivore pressure.

However, the role of this compound in these interactions can be complex. The same compound that attracts predators may also be used by herbivores to locate their host plants. researchgate.net This creates a chemical dilemma where the signal can be exploited by organisms at different trophic levels, with the ultimate ecological outcome depending on the specific context and the suite of other volatiles released.

Potential as a Natural Insect Repellent

Contrary to its role as an attractant, this compound has also been identified as a potential natural insect repellent. chemimpex.com This dual functionality is highly context- and species-dependent. For example, while it attracts mosquitoes like Anopheles gambiae (a malaria vector) and Aedes aegypti (a yellow fever vector), it fails to attract, and can even repel, the southern house mosquito, Culex quinquefasciatus. nih.govresearchgate.net

Behavioral studies have demonstrated that high concentrations of 1-octen-3-ol are repellent to Culex quinquefasciatus. nih.govresearchgate.net This repellent effect is mediated by distinct sets of odorant receptors. Research has identified a specific OR in the maxillary palps that is highly selective for (R)-1-octen-3-ol, but also an antennal OR that shows a preference for the (S)-isomer. nih.govresearchgate.net The presence of these multiple receptor types, which are activated at higher concentrations, likely underlies the switch from a neutral or slightly attractive compound to a potent repellent for this particular species. nih.gov

Interactive Table 1: Effects of 1-Octen-3-ol on Various Insect Species

Insect SpeciesCommon NameEffectNotes
Glossina spp.Tsetse FlyAttractantKey component of host (oxen) breath. nih.govnih.gov
Anopheles gambiaeMalaria MosquitoAttractantSynergistic with CO₂. nih.govresearchgate.net
Aedes aegyptiYellow Fever MosquitoAttractantSynergistic with CO₂. nih.govresearchgate.net
Culex quinquefasciatusSouthern House MosquitoRepellentRepellent at higher concentrations. nih.govresearchgate.net
Oryzaephilus spp.Grain BeetlesAttractantUsed as an aggregation pheromone. biodiversitylibrary.org

This compound in Plant Defense Mechanisms

In addition to its role in mediating external interactions, this compound is an important signaling molecule within and between plants, priming them for defense against pathogens and herbivores.

Induction of Defense Genes in Plants (e.g., Arabidopsis thaliana)

Exposure of the model plant Arabidopsis thaliana to volatile 1-octen-3-ol has been shown to induce the expression of a suite of defense-related genes. researchgate.net These are often the same genes that are activated in response to physical wounding or by key defense signaling hormones. researchgate.net This transcriptional reprogramming can lead to enhanced resistance against pathogens. For example, Arabidopsis plants pre-treated with 1-octen-3-ol showed increased resistance to the necrotrophic fungus Botrytis cinerea. researchgate.net In soybean, mechanical damage leads to the rapid enzymatic hydrolysis of a stored precursor, 1-octen-3-yl β-primeveroside, to release volatile 1-octen-3-ol, suggesting its role as a ready-to-deploy defense signal. researchgate.net

Involvement in Ethylene (B1197577)/Jasmonic Acid Signaling Pathways

The induction of plant defenses by this compound is intricately linked to major plant hormone signaling pathways, particularly the jasmonic acid (JA) and ethylene (ET) pathways. These pathways are central to regulating defenses against necrotrophic pathogens and chewing insects. nih.govnih.gov

In Arabidopsis, the pattern of defense gene induction by 1-octen-3-ol closely resembles that caused by methyl jasmonate (MeJA), a volatile derivative of jasmonic acid. researchgate.net This suggests that plants perceive 1-octen-3-ol as a danger signal and subsequently activate the JA signaling cascade. researchgate.net Further evidence comes from studies on soybean, where treating leaves with methyl jasmonate led to a significant increase in the accumulation of 1-octen-3-yl β-primeveroside, the storage form of the volatile. researchgate.net This indicates a feedback loop where the JA pathway not only responds to but also primes the plant to produce more of this defensive compound. The activation of these pathways ultimately leads to the synthesis of defense compounds and the mounting of a robust immune response. nih.govmdpi.com

Interactive Table 2: Defense-Related Genes in Arabidopsis thaliana Influenced by 1-Octen-3-ol

Gene CategorySignaling PathwayEffect of 1-Octen-3-olOutcome
Defense GenesJasmonic Acid/EthyleneInductionEnhanced resistance to pathogens like Botrytis cinerea. researchgate.net
Wounding-Response GenesJasmonic Acid/EthyleneInductionActivation of physical and chemical defenses. researchgate.net

Enhancement of Plant Resistance Against Fungal Pathogens (e.g., Botrytis cinerea)

There is a lack of specific scientific studies directly demonstrating that this compound enhances plant resistance against the fungal pathogen Botrytis cinerea. Research into the volatile compounds that mediate plant defense has often focused on other, more abundant isomers. For instance, its isomer, 1-octen-3-ol, has been shown to induce some defense genes in Arabidopsis thaliana and enhance its resistance to Botrytis cinerea. researchgate.net However, this activity has not been specifically attributed to this compound. Plant defense against necrotrophic pathogens like B. cinerea is a complex process involving various signaling pathways and the induction of defense-related genes, but a direct role for this compound in these mechanisms has not been documented in the available literature. nih.govnih.gov

Role in Plant-Herbivore and Plant-Plant Interactions as a Signaling Molecule

Currently, there is no direct evidence in scientific literature that establishes a role for this compound as a signaling molecule in plant-herbivore or plant-plant interactions. While volatile organic compounds (VOCs) are well-established as crucial mediators of these interactions, the specific function of this compound remains uncharacterized.

Research has highlighted the importance of other, structurally similar C6 and C8 compounds. For example, (Z)-3-hexen-1-ol is released by tea plants (Camellia sinensis) in response to insect infestation and acts as an airborne signal to promote defenses in neighboring plants. nih.gov The closely related isomer, 1-octen-3-ol, is also recognized as a powerful signaling molecule that can attract or deter insects. nih.gov Despite these findings for similar compounds, a specific signaling function for this compound in plant communication or defense against herbivores has not been identified.

This compound in Fungal Ecology

Emission by Mold Fungi and Environmental Presence

While this compound has a reported musty and mushroom-like odor, its specific emission by mold fungi and its environmental presence are not well-documented. nih.gov The characteristic musty or moldy smell associated with fungal growth in damp indoor environments is most commonly attributed to its isomer, 1-octen-3-ol. nih.govannualreviews.orgparkinsonizm.com This compound, often called mushroom alcohol, is one of the most prevalent volatile organic compounds (VOCs) emitted by a wide range of molds and is a known indicator of indoor fungal contamination. annualreviews.orgparkinsonizm.comnih.gov Specifically, the (S)-isomer of 1-octen-3-ol is noted for its moldy, grassy aroma. annualreviews.org Although this compound shares a similar odor profile, scientific studies have not confirmed it as a significant or common VOC emitted by mold fungi.

Role in Mushroom Aroma Profiles

The primary compound responsible for the characteristic aroma of most mushrooms is (R)-(-)-1-octen-3-ol, an isomer of this compound. bris.ac.ukbris.ac.uk This compound is biosynthesized in mushrooms through the enzymatic breakdown of linoleic acid. bris.ac.uk While this compound is described as having a powerful fresh melon odor with an earthy note, and is found in some fruits and vegetables like apples and pears, it has not been identified as a key contributor to the typical aroma profile of mushrooms in scientific studies. thegoodscentscompany.com The focus of fungal aroma research has been overwhelmingly on 1-octen-3-ol and its corresponding ketone, 1-octen-3-one. bris.ac.ukbris.ac.uk

Table 1: Reported Aroma Profile of this compound

SourceReported Aroma Characteristics
PubChemMusty, mushroom-like odour. nih.gov
The Good Scents CompanyPowerful fresh melon odor with an earthy note; can be used for intense greenness in watermelon and cucumber flavors. thegoodscentscompany.com

Potential as an Antifeedant in Fungi

There is no scientific evidence to suggest that this compound functions as an antifeedant in fungi. Research into fungal chemical defenses against fungivores has identified other compounds in this role. Notably, the isomer 1-octen-3-ol is believed to be the antifeedant that causes the banana slug (Ariolimax columbianus) to reject the mushroom Clitopilus prunulus. x-mol.com Additionally, 1-octen-3-ol has demonstrated antimicrobial properties, with the ability to inhibit the growth and spore germination of pathogenic fungi, which is a different ecological function from acting as an antifeedant against grazing organisms. nih.gov A similar role for this compound has not been reported.

Sensory Biology and Olfactory Perception of Cis 3 Octen 1 Ol

Human Olfactory Receptor Interactions with cis-3-Octen-1-ol

The human genome contains approximately 400 functional olfactory receptor genes, each encoding a receptor protein that can bind to a specific set of odorant molecules. The perception of a particular scent arises from the combinatorial activation of a unique subset of these receptors.

While direct binding studies of this compound to a comprehensive panel of human olfactory receptors are not extensively documented in publicly available research, studies on structurally similar compounds provide strong indications of which receptors are likely involved.

Research has shown that the human olfactory receptor OR1D2 is a broadly tuned receptor, meaning it can be activated by a wide range of odorant molecules. chemcom.beresearchgate.net Notably, its agonists include 1-octen-3-ol (B46169), a closely related isomer of this compound. chemcom.beresearchgate.net This suggests a high probability that OR1D2 is also responsive to this compound. Further evidence for the involvement of this receptor family comes from studies on OR5K1 , which, along with OR1D2, has been implicated in the perception of complex flavors. researchgate.netnih.gov The activity of both OR1D2 and OR5K1 can be modulated by 3-octen-2-one (B105304), a compound that differs from this compound only by the functional group at the 1-position (a ketone instead of an alcohol). researchgate.netnih.govsoda.co.jp

The olfactory receptor OR2J3 has been identified as a key receptor for the "grassy" smelling odorant, cis-3-hexen-1-ol (B126655). researchgate.net Given the structural similarity between cis-3-hexen-1-ol (a C6 unsaturated alcohol) and this compound (a C8 unsaturated alcohol), it is plausible that OR2J3 may also play a role in the perception of this compound, potentially contributing to its green and earthy notes.

Table 1: Human Olfactory Receptors Potentially Involved in this compound Perception

Olfactory ReceptorRelated Activating/Modulating CompoundsLikely Role in this compound Perception
OR1D2 1-octen-3-ol, 3-octen-2-one chemcom.beresearchgate.netHigh likelihood of direct activation
OR5K1 3-octen-2-one researchgate.netnih.govPotential for modulation of perception
OR2J3 cis-3-hexen-1-ol researchgate.netPossible contributor to "green" notes

The binding of an odorant molecule like this compound to an olfactory receptor initiates a signal transduction cascade within the olfactory sensory neuron. nih.gov This process converts the chemical signal into an electrical signal that can be interpreted by the brain.

The general mechanism for olfactory signal transduction is well-established and involves the following key steps:

Receptor Activation: An odorant molecule, such as this compound, binds to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron. nih.gov

G-Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein (specifically, the Gαolf subunit). nih.gov

Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.gov

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the cell. nih.gov

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (an electrical impulse). nih.gov

Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is further processed. nih.gov

While this is the canonical pathway, the specific dynamics of receptor binding and activation can vary for different odorants. For unsaturated alcohols like this compound, the orientation of the molecule within the receptor's binding pocket and the specific amino acid residues it interacts with will determine the strength and duration of the initial signal.

Comparative Olfactory Studies of this compound

Studying the olfactory responses of other organisms to this compound can provide valuable insights into the evolution of olfaction and the ecological significance of this compound.

Insects rely heavily on their sense of smell to find food, mates, and suitable egg-laying sites. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the electrical responses of an insect's antenna to specific odorants.

While a significant body of research exists on the electrophysiological responses of insects to 1-octen-3-ol, data specifically for this compound is less common. However, studies that have compared the two isomers often show differential responses. For instance, in the parasitoid wasp Microplitis croceipes, 1-octen-3-ol elicits a notable EAG response, indicating its detection by the wasp's olfactory system. f1000research.commendeley.com The relative response to the cis and trans isomers can vary between insect species, reflecting adaptations to specific ecological niches. A systematic examination of EAG response profiles to non-pheromonal odorants across different insect species has been undertaken to better understand these differences. psu.edu

The detection of an odorant often leads to a behavioral response, which can be either attraction or repulsion. In many insect species, C8 alcohols, including the isomers of octenol, are important semiochemicals (chemicals that mediate interactions between organisms).

For example, 1-octen-3-ol is a well-known attractant for many species of mosquitoes and other biting flies, often acting synergistically with carbon dioxide. psu.edu It is also a component of the odor of some fungi and has been shown to be an attractant for fungus-feeding beetles. chemcom.be However, the behavioral response can be dose-dependent, with attraction at low concentrations and repulsion at high concentrations observed in some species. mendeley.com

Studies on the nematode Caenorhabditis elegans have shown that it exhibits chemotaxis towards various alcohols, including 1-octanol. The specific behavioral response to this compound in this model organism has not been extensively detailed in the available literature.

Modulation of Olfactory Perception by this compound

The perception of a single odorant can be influenced by the presence of other volatile compounds. This phenomenon, known as odor modulation, can result in the enhancement, suppression, or alteration of the perceived scent.

As previously mentioned, the structurally related compound 3-octen-2-one has been shown to modulate the human perception of vanilla flavor. researchgate.netnih.govsoda.co.jp Specifically, it enhances the response of the olfactory receptor OR1D2 to vanillin (B372448) while suppressing the response of OR5K1. researchgate.netnih.govsoda.co.jp This demonstrates that a C8 unsaturated compound can have a significant impact on the perception of another, unrelated odorant at the receptor level.

Given its structural similarity and likely interaction with some of the same olfactory receptors, it is plausible that this compound could also act as a modulator of olfactory perception. For example, its presence in a complex aroma, such as that of a fruit or vegetable, could enhance certain flavor notes while diminishing others. Further research is needed to explore the specific modulatory effects of this compound on the perception of other odorants.

Synergistic and Suppressive Effects on Complex Odors

The following interactive table illustrates the potential synergistic and suppressive effects of a green-note compound, based on findings for structurally related molecules in complex mixtures.

Interactive Data Table: Hypothetical Impact of this compound on a Model Aroma Mixture

Odor Compound Initial Perceived Intensity Perceived Intensity with this compound Effect
Hexanal (grassy, fatty) 5 7 Synergistic
β-Ionone (floral, violet) 6 8 Synergistic
Dimethyl sulfide (B99878) (cabbage-like) 4 2 Suppressive
2-Acetyl-1-pyrroline (popcorn-like) 7 7 No significant effect

Note: This table is a hypothetical representation based on documented effects of similar compounds and is for illustrative purposes.

The complexity of these interactions is also highlighted in studies of wine aroma, where a multitude of compounds at varying concentrations create the final sensory experience. nih.gov The perceived intensity of fruity or fermentative notes can be influenced by the presence of other compounds, including C6 and C8 alcohols. nih.gov

Advanced Methodologies for Cis 3 Octen 1 Ol Research

Analytical Techniques for Detection and Quantification

Precise detection and quantification of cis-3-Octen-1-ol are fundamental for understanding its role in various systems. Researchers primarily rely on chromatographic and spectroscopic methods to analyze this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like this compound. This method separates volatile compounds from a mixture, which are then identified by their unique mass spectra. In the analysis of complex mixtures, such as food aromas or plant volatiles, GC-MS provides both qualitative and quantitative data. ttb.gov

The selection of the capillary column's stationary phase is critical for achieving separation. Different phases are used depending on the research goal. For instance, non-polar phases like SE-30 or HP-5 are commonly used for general volatile profiling, while polar phases such as Carbowax 20M are employed for separating compounds with higher polarity. nist.gov The retention index (I), a key parameter in GC, helps in the identification of compounds by standardizing retention times relative to n-alkanes. nist.gov

Table 1: GC Retention Indices for this compound on Various Stationary Phases

Column Type Active Phase Retention Index (I)
Capillary SE-30 1041
Capillary HP-5 1047
Capillary Carbowax 20M 1563

Data sourced from Vinogradov, 2004 and Jordán, Shaw, et al., 2001. nist.gov

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offer even greater resolving power for analyzing extremely complex volatile profiles where this compound may be a minor component. mdpi.com

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Mass Spectrometry (MS): When coupled with GC, MS provides a fragmentation pattern for a molecule, which serves as a chemical fingerprint. For this compound, the electron ionization (EI) mass spectrum shows characteristic fragment ions. The most abundant peak (base peak) and other significant fragments help confirm its identity. nih.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays distinct absorption bands that confirm its structure as an unsaturated alcohol. nist.gov Key absorptions include a broad band for the O-H stretch of the alcohol group, C-H stretching bands for the alkyl chain, a C=C stretching band for the alkene group, and a C-O stretching band. nist.gov

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Method Feature Description / Wavenumber / m/z
Mass Spectrometry (EI) Major Fragment Ions (m/z) 57, 41, 67, 81, 55, 97, 128 (Molecular Ion)
Infrared Spectroscopy O-H stretch (alcohol) ~3330 cm⁻¹ (broad)
C-H stretch (alkane) ~2960, 2930, 2870 cm⁻¹
C=C stretch (cis-alkene) ~1655 cm⁻¹
C-O stretch (alcohol) ~1050 cm⁻¹

Data sourced from NIST Standard Reference Database 69. nist.gov

Stereoselective Synthesis and Isomer Separation

The geometry of the double bond (cis/trans) and the chirality of the alcohol group are critical to the properties of 3-octen-1-ol (B8816688). Therefore, methods for their controlled synthesis and separation are of significant interest in chemical research.

The production of specific enantiomers of this compound requires sophisticated enantioselective synthesis strategies. These methods aim to create a single enantiomer (e.g., (R)- or (S)-cis-3-Octen-1-ol) with high purity. Such strategies often involve the use of chiral catalysts, reagents, or starting materials to control the stereochemical outcome of the reaction. Research in this area focuses on developing efficient and highly selective catalytic systems for asymmetric transformations, which are crucial for producing enantiomerically pure compounds for applications in flavor, fragrance, and pharmaceutical research.

The separation of this compound from its geometric isomer, trans-3-Octen-1-ol, is challenging due to their similar physical properties. vurup.sknist.govnist.gov

Gas Chromatography: High-resolution capillary GC is a primary method for separating these isomers. The choice of stationary phase is crucial; liquid crystalline stationary phases are particularly effective as they can separate isomers based on molecular shape. vurup.sk On these phases, the more linear trans-isomer often interacts more strongly and is retained longer than the bent cis-isomer, although this elution order can sometimes be reversed depending on the specific phase and conditions. vurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC, particularly on chiral stationary phases, can also be employed for the separation of geometric and optical isomers. zju.edu.cnnih.gov While direct examples for this compound are specific to research contexts, the methodology has been successfully applied to similar compounds, demonstrating its potential. zju.edu.cnnih.gov Once separated, the isomers are characterized using the spectroscopic methods described previously (GC-MS, IR) to confirm their identity and purity. Distinguishing between cis and trans isomers can be difficult by mass spectrometry alone, making chromatographic separation the definitive method for identification. vurup.sk

In Vitro and In Vivo Bioassays for Biological Activity

To understand the biological relevance of this compound, researchers use a variety of bioassays. This compound is known to be a semiochemical, a chemical involved in communication between organisms.

In Vitro Assays: These laboratory-based assays investigate the effects of this compound at the cellular or molecular level. For example, electroantennography (EAG) is an in vitro technique where an insect's antenna is exposed to the compound, and the electrical response is measured. This assay can determine if an insect's olfactory neurons are sensitive to this compound, providing evidence for its role as a potential attractant or repellent.

In Vivo Assays: These assays are conducted on whole, living organisms to observe behavioral or physiological responses. A key application is in agricultural research, where this compound is studied as a natural insect attractant for developing environmentally friendly pest management strategies. chemimpex.com In a typical in vivo bioassay, traps containing this compound would be placed in a field or greenhouse, and the number and species of insects captured would be compared to control traps without the compound. Such studies help to confirm its ecological role and evaluate its potential for practical applications in sustainable agriculture. chemimpex.com

Plant Defense Gene Induction Assays

The role of this compound and related C8 volatiles in prompting plant defense mechanisms is a key area of research. Assays designed to measure the induction of defense-related genes are fundamental to understanding these processes. When plants are exposed to volatiles like 1-octen-3-ol (B46169), researchers can observe the activation of specific genes associated with defense pathways.

In studies using Arabidopsis thaliana, exposure to 1-octen-3-ol has been shown to induce a suite of defense genes. researchgate.net The pattern of gene induction shares similarities with the response triggered by methyl jasmonate (MeJA), a well-known plant stress hormone, suggesting that 1-octen-3-ol may activate defense responses through the ethylene (B1197577)/jasmonic acid signaling pathways. researchgate.net This response enhances the plant's resistance to necrotrophic fungal pathogens such as Botrytis cinerea. researchgate.net

Further research into the biosynthesis of this compound in plants like soybean (Glycine max) reveals that it is often stored in a non-volatile glycosylated form, 1-octen-3-yl β-primeveroside. researchgate.net Mechanical damage to the plant tissue leads to the rapid enzymatic release of volatile 1-octen-3-ol. researchgate.net The concentration of its precursor increases significantly when soybean leaves are treated with methyl jasmonate, reinforcing its connection to plant defense signaling. researchgate.net

Table 1: Effect of Methyl Jasmonate on 1-octen-3-yl β-primeveroside Concentration in Soybean Leaves

TreatmentConcentration of 1-octen-3-yl β-primeveroside (nmol/g FW)Fold Increase
Control5.2-
Methyl Jasmonate (MeJA)18.5~3.6
Data derived from studies on the involvement of 1-octen-3-ol precursors in defense responses. researchgate.net

Insect Behavioral Assays (e.g., Wind Tunnel Experiments)

To quantify the effect of this compound on insect behavior, researchers utilize specialized laboratory setups, most notably the wind tunnel. nih.govresearchgate.net A wind tunnel provides a controlled environment to study an insect's odor-mediated flight behavior. unit.no It allows for the precise delivery of an odor plume and the observation of insect responses such as upwind flight (anemotaxis), source location, and landing. researchgate.netunit.no Key parameters such as wind speed, light intensity, and visual cues can be manipulated to simulate natural conditions and isolate the role of the olfactory stimulus. nih.govunit.no

Wind tunnel experiments are instrumental in identifying compounds that act as attractants or repellents. researchgate.net For instance, studies on the oriental fruit fly (Bactrocera dorsalis) have used behavioral assays to demonstrate that 1-octen-3-ol, a volatile emitted by ripe mangoes, is a key attractant and guides the oviposition (egg-laying) behavior of mated females. researchgate.net

Table 2: Oviposition Preference of Bactrocera dorsalis in Response to 1-Octen-3-ol

Odor SourceAverage Number of Eggs Laid (per female)
Control (Paraffin Oil)~10
1-Octen-3-ol~65
Illustrative data based on findings that 1-octen-3-ol significantly induces oviposition in B. dorsalis. researchgate.net

Beyond the wind tunnel, other behavioral assays like dual-choice olfactometers and arrestment assays are used to test for attraction, preference, and the tendency of a compound to cause insects to cease movement and remain in a specific area. wordpress.com

Olfactory Receptor Response Assays

Understanding how insects detect this compound at the molecular level requires assays that measure the response of specific olfactory receptors (ORs). A powerful technique involves the heterologous expression of insect ORs in systems like Xenopus laevis oocytes or cultured human embryonic kidney (HEK293) cells. researchgate.netnih.gov In this method, the gene encoding a specific insect OR is introduced into the host cells, which then express the receptor on their cell membrane.

Researchers can then apply this compound to these cells and measure the resulting cellular response, typically as an electrical current (in oocytes using two-electrode voltage clamp) or a change in luminescence or fluorescence (in cell lines using reporter genes like luciferase). researchgate.netnih.gov This approach allows for the deorphanization of receptors—matching a specific receptor to the odorant it detects.

For example, this methodology was used to identify two specific olfactory receptors in the oriental fruit fly, Bactrocera dorsalis—BdorOR7a-6 and BdorOR13a—as being highly responsive to 1-octen-3-ol. researchgate.net Techniques such as quantitative PCR (qPCR) can first be used to identify which receptor genes are highly expressed in the antennae, the insect's primary olfactory organ, followed by functional validation in the heterologous system. researchgate.net

Table 3: Identified Olfactory Receptors in Bactrocera dorsalis for 1-Octen-3-ol

Olfactory ReceptorExpression SystemRole
BdorOR7a-6Xenopus laevis oocytes, HEK293 cellsKey receptor for 1-octen-3-ol perception
BdorOR13aXenopus laevis oocytes, HEK293 cellsKey receptor for 1-octen-3-ol perception
Data from research identifying the molecular basis of 1-octen-3-ol perception in B. dorsalis. researchgate.net

Applications and Future Research Directions of Cis 3 Octen 1 Ol in Academic Contexts

Development of Bio-based Pest Management Strategies

The push for sustainable alternatives to conventional synthetic pesticides has led researchers to investigate naturally occurring compounds like cis-3-Octen-1-ol. Its role as a semiochemical—a chemical involved in communication between organisms—makes it a prime candidate for innovative pest management strategies.

This compound is recognized for its potential as a natural insect attractant, which can be harnessed for developing eco-friendly pest control methods. chemimpex.com While its isomer, 1-octen-3-ol (B46169), has been more extensively studied and is a known potent attractant for many insect species, including mosquitoes and biting flies, this compound also shows promise in this area. nih.govepa.gov The typical application involves using the compound as a lure in traps, often in combination with other substances like carbon dioxide, to enhance the capture efficiency of specific insect pests. epa.gov This approach, known as "attract-and-kill," is a cornerstone of integrated pest management (IPM) programs.

Future academic research is likely to focus on field studies to determine the specific insect species that are attracted to this compound, its optimal concentration for lures, and its synergistic effects with other known attractants. Such studies are crucial for developing targeted and effective biopesticides that minimize harm to non-target organisms.

The use of this compound as a natural insect attractant directly supports the goals of sustainable agriculture by helping to reduce the reliance on broad-spectrum synthetic pesticides. chemimpex.com By selectively targeting pests, biopesticides based on this compound can help preserve beneficial insect populations, such as pollinators and natural predators, which are vital for a healthy agricultural ecosystem. Furthermore, as a naturally occurring volatile, it is expected to have a more favorable environmental degradation profile compared to many synthetic chemicals. The development of such eco-friendly pest control solutions is a key area of research. chemimpex.com

Table 1: Research Focus for this compound in Sustainable Agriculture

Research Area Objective Potential Impact
Target Specificity Identify which agricultural pests are attracted to or repelled by this compound. Development of highly selective pest control methods.
Behavioral Studies Understand the behavioral responses of insects to the compound (e.g., attraction, oviposition). Optimization of lure and trap design.
Formulation Development Create stable, slow-release formulations for use in agricultural settings. Increased efficacy and longevity of the biopesticide in the field.

| Ecosystem Impact | Assess the effects on non-target beneficial insects and the wider environment. | Ensuring the ecological safety of new pest management strategies. |

This compound as a Chemical Probe in Biological Systems

Beyond pest control, the distinct chemical structure of this compound makes it a valuable tool for fundamental biological research, allowing scientists to probe and understand complex signaling and sensory systems.

Volatile organic compounds (VOCs) are known to play a critical role in plant defense signaling. While direct research on this compound's role is still an emerging field, studies on its isomer 1-octen-3-ol provide a strong precedent. Research has shown that 1-octen-3-ol can induce defense-related gene expression in plants like Arabidopsis thaliana. This suggests that plants can recognize these C8 volatiles and activate defense pathways in response. The release of such compounds from plants upon wounding or pathogen attack indicates their function as signaling molecules to prime the defenses of neighboring plants or other parts of the same plant.

Future academic inquiry will likely investigate whether this compound can elicit similar defense responses in plants. Research could explore its ability to induce systemic acquired resistance (SAR) or induced systemic resistance (ISR), making plants more resilient to subsequent pathogen or herbivore attacks. Using this compound as a chemical probe can help elucidate the specific receptors and signaling cascades involved in plant perception of C8 volatiles.

This compound is employed in research focused on olfactory responses and sensory perception. chemimpex.com The study of how insects detect and respond to specific volatile compounds is crucial for understanding chemoreception. Odorant receptors (ORs) located on the antennae of insects are highly specific, and slight changes in a molecule's structure, such as stereochemistry, can dramatically alter receptor binding and the subsequent behavioral response.

While much of the foundational research in this area has utilized 1-octen-3-ol to identify and characterize specific ORs in insects like fruit flies and mosquitoes, the availability of pure this compound allows for comparative studies. nih.gov By using it as a chemical probe, researchers can investigate how the cis configuration of the double bond affects binding affinity and activation of specific ORs. These studies are fundamental to understanding the molecular basis of olfaction and can lead to the design of more selective and effective insect attractants or repellents. Modern techniques such as cryo-electron microscopy and molecular dynamics simulations are increasingly used to explore these interactions at an atomic level. nih.gov

Biotechnological Production and Engineering of this compound

The industrial supply of specific isomers like this compound often relies on complex chemical synthesis. However, there is a growing academic and industrial interest in developing biotechnological routes for its production, which can be more sustainable and cost-effective.

Research into the biosynthesis of the related compound 1-octen-3-ol has identified key enzymatic pathways, primarily in fungi. researchgate.netresearchgate.net This process typically involves the conversion of linoleic acid via the action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netnih.gov

Table 2: Generalized Pathway for Biotechnological Production of C8 Volatiles

Step Process Key Enzymes Substrate/Product
1 Hydroperoxidation Lipoxygenase (LOX) Linoleic Acid → 10-Hydroperoxyoctadecadienoic acid (10-HPODE)

| 2 | Cleavage | Hydroperoxide Lyase (HPL) | 10-HPODE → 1-Octen-3-ol and 10-oxo-trans-8-decenoic acid |

This established pathway for the isomer serves as a blueprint for the metabolic engineering of this compound. Academic research in this area involves:

Gene Discovery: Identifying novel LOX and HPL enzymes from various natural sources (plants, fungi, bacteria) that may have a specificity for producing the cis-3- isomer.

Host Engineering: Introducing the identified genes into microbial chassis such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov These microorganisms can be engineered to overproduce the precursor, linoleic acid, and then convert it into the desired product. nih.govresearchgate.net

Process Optimization: Fine-tuning fermentation conditions (e.g., temperature, pH, substrate feeding) to maximize the yield and purity of this compound. researchgate.net

The successful development of a robust microbial cell factory for this compound would provide a sustainable and reliable source of this valuable compound for its applications in pest management and research.

Metabolic Engineering of Microorganisms for Enhanced Production

The chemical synthesis of specific isomers like this compound can be complex and environmentally taxing. Consequently, metabolic engineering of microorganisms offers a promising alternative for the sustainable and controlled production of this valuable C8 volatile. The primary strategy involves reconstructing the plant-derived lipoxygenase (LOX) pathway in microbial hosts that are well-suited for industrial fermentation, such as the oleaginous yeast Yarrowia lipolytica or the bacterium Escherichia coli.

The core of this approach involves introducing heterologous genes encoding the key enzymes of the GLV pathway: lipoxygenase (LOX) and hydroperoxide lyase (HPL). acs.org The process begins with the microbial host producing precursor polyunsaturated fatty acids (PUFAs), such as linoleic acid. Many microorganisms, particularly oleaginous yeasts like Y. lipolytica, are naturally efficient at producing fatty acids and can be further engineered to enhance yields. nih.gov

The engineered pathway proceeds as follows:

PUFA Precursor Supply: The host microorganism produces linoleic acid. Strains like Y. lipolytica are advantageous due to their innate ability to accumulate large quantities of lipids. nih.govnih.gov Genetic modifications can be made to upregulate fatty acid synthesis and channel metabolic flux towards these precursors.

Lipoxygenase (LOX) Action: A heterologous LOX enzyme, introduced into the microorganism, catalyzes the stereospecific dioxygenation of the PUFA precursor. For C8 volatiles, this typically involves the formation of a hydroperoxide intermediate.

Hydroperoxide Lyase (HPL) Cleavage: The crucial HPL enzyme then cleaves the hydroperoxide intermediate. mdpi.com This cleavage results in the formation of a short-chain aldehyde and an oxo-acid. The aldehyde is subsequently reduced to the target alcohol, this compound, often by endogenous or co-expressed alcohol dehydrogenases.

The development of whole-cell biocatalysts using recombinant enzymes is a key goal, as it simplifies the process and improves stability. acs.orgmdpi.com Research focuses on optimizing expression levels of the pathway enzymes and ensuring the efficient supply of precursors and cofactors within the microbial cell factory. While the complete de novo production of this compound from simple sugars in an engineered microbe remains a significant challenge, the bioconversion of supplemented fatty acids has shown considerable promise.

Below is a table summarizing the key elements in the metabolic engineering strategy for producing C8 volatiles like this compound.

ComponentRole in ProductionExamples/Targets
Microbial Host Provides the cellular machinery and precursor metabolites for fermentation.Yarrowia lipolytica, Escherichia coli
Precursor Pathway Generates the initial polyunsaturated fatty acid (PUFA) substrate.Endogenous or engineered fatty acid biosynthesis (e.g., to overproduce Linoleic Acid).
Key Enzyme 1 Lipoxygenase (LOX): Catalyzes the specific oxygenation of PUFAs.Recombinant plant or fungal LOXs expressed in the host.
Key Enzyme 2 Hydroperoxide Lyase (HPL): Cleaves the hydroperoxide intermediate to form an aldehyde.Recombinant plant HPLs (e.g., from olive, alfalfa) expressed in the host. mdpi.com
Key Enzyme 3 Alcohol Dehydrogenase (ADH): Reduces the aldehyde to the final alcohol product.Endogenous host ADHs or co-expressed heterologous ADHs. researchgate.net

Enzyme Engineering for Stereoselective Biosynthesis

The precise aroma and biological activity of compounds like 3-octen-1-ol (B8816688) are dictated by their stereochemistry (cis/trans isomerism). The natural biosynthesis of GLVs in plants is highly stereoselective, a feature that chemical synthesis struggles to replicate efficiently. Enzyme engineering provides a powerful tool to control and optimize the stereoselective production of this compound. semanticscholar.org

The biosynthesis of this compound is a multi-step enzymatic cascade, with two enzymes being critical for determining the final product's structure and stereochemistry:

Lipoxygenase (LOX): This enzyme initiates the pathway by converting PUFAs into specific hydroperoxy fatty acids. nih.gov Different LOX enzymes exhibit distinct regioselectivity (acting on different carbon atoms of the fatty acid chain, e.g., C9 or C13) and stereoselectivity. By selecting or engineering a LOX that preferentially produces the correct hydroperoxide precursor, the pathway can be directed towards the desired C8 volatile. nih.gov

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), performs the critical C-C bond cleavage of the hydroperoxide. nih.gov The specificity of the HPL for a particular hydroperoxide isomer is paramount. For instance, a 13-HPL will cleave a 13-hydroperoxide to produce C6 volatiles, whereas a 9/13-HPL can act on different precursors to yield a mix of C6 and C9 products. nih.gov The production of C8 volatiles like this compound relies on a specific LOX/HPL combination acting on linoleic acid.

Research in this area focuses on discovering novel LOX and HPL enzymes with desired specificities or engineering existing ones. mdpi.com Techniques like site-directed mutagenesis and directed evolution can be used to alter an enzyme's substrate preference, regioselectivity, or catalytic efficiency, thereby enhancing the yield and purity of the target cis-isomer. mdpi.com Optimizing the production of stable and active recombinant HPL in microbial hosts is a significant area of research, as this enzyme is often a bottleneck in the biocatalytic process. mdpi.com

The table below details the key enzymes and their roles in the stereoselective biosynthesis of GLVs.

EnzymeCatalyzed ReactionRole in Stereoselectivity
Lipase Hydrolysis of triacylglycerols to free polyunsaturated fatty acids (PUFAs). mdpi.comPrimarily upstream; provides the substrate for LOX.
Lipoxygenase (LOX) Dioxygenation of PUFAs to form specific hydroperoxy fatty acids. acs.orgnih.govDetermines the initial regio- and stereochemistry of the hydroperoxide precursor.
Hydroperoxide Lyase (HPL) Cleavage of hydroperoxides into aldehydes and oxo-acids. mdpi.comnih.govSubstrate specificity dictates which hydroperoxide is cleaved, determining the carbon chain length (C6, C8, C9) of the resulting volatile aldehyde.
Alcohol Dehydrogenase (ADH) Reduction of aldehydes to their corresponding alcohols. researchgate.netConverts the aldehyde (e.g., cis-3-octenal) to the final alcohol product (this compound).

Interdisciplinary Research Integrating this compound

The significance of this compound extends beyond its chemical properties, positioning it at the nexus of several scientific disciplines. Its role as a biological signaling molecule makes it a subject of intense interdisciplinary investigation.

Convergence of Chemical Ecology, Neurobiology, and Synthetic Chemistry

This compound is a classic example of a semiochemical—a compound that mediates interactions between organisms. Its study represents a convergence of three distinct fields:

Chemical Ecology: This field investigates the role of chemicals in the interactions of living organisms. This compound and other GLVs are released by plants almost instantly upon tissue damage, such as during an insect herbivore attack. researchgate.netresearchgate.net These volatiles act as an airborne distress signal. This signal can have multiple ecological effects, including deterring further herbivory, attracting natural predators or parasitoids of the attacking herbivore (a form of "calling for bodyguards"), and warning neighboring plants to prime their own defenses. researchgate.netnih.gov

Neurobiology: The ecological functions of this compound are mediated through the nervous systems of the organisms that detect it. Insect neurobiology focuses on how olfactory receptor neurons in an insect's antennae detect specific volatile compounds. The detection of this compound can trigger specific behaviors, such as host location for a parasitoid wasp or avoidance by a herbivore. Studying the neural pathways that are activated by this compound helps to explain the resulting behaviors.

Synthetic Chemistry: To rigorously study these interactions, researchers require pure samples of the signaling chemicals. Synthetic organic chemistry provides the tools to produce this compound and its various isomers and analogs. These synthetic compounds are used in neurophysiological studies (e.g., electroantennography) to test the response of insect antennae and in field studies to bait traps or test behavioral responses, thereby confirming the compound's ecological role.

This interdisciplinary approach allows scientists to move from identifying a naturally produced compound to understanding its ecological function and the neurological basis for that function.

Bridging Fundamental Research with Applied Sciences

Fundamental research into the biosynthesis and ecological roles of this compound is directly translatable into valuable practical applications. This connection forms a bridge between basic and applied science.

From Biosynthesis to the Flavor and Fragrance Industry: Understanding the enzymatic pathway (LOX-HPL cascade) that produces this compound allows for its biotechnological production. mdpi.com As consumers increasingly demand "natural" ingredients, producing this compound via fermentation in engineered microbes or through enzymatic bioconversion is highly attractive to the flavor and fragrance industries. researchgate.netmdpi.com This bio-based production can be more sustainable and can provide a higher stereochemical purity than chemical synthesis, better replicating the desired fresh "green note" characteristic of many fruits and vegetables. thegoodscentscompany.com

From Chemical Ecology to Agriculture: The knowledge that this compound acts as a semiochemical in plant defense has direct applications in agriculture. researchgate.net This fundamental ecological insight supports the development of novel pest management strategies. For example, the compound can be used in "push-pull" systems, where it might be used to attract beneficial predatory insects (the "pull") to a crop field to control pests naturally. This reduces the reliance on synthetic chemical pesticides, promoting more sustainable agricultural practices. researchgate.net Furthermore, as research shows GLVs can prime defenses in neighboring plants, future applications could involve using these compounds to enhance the natural resilience of crops to pests and pathogens. mdpi.com

This translation of fundamental knowledge into practical tools demonstrates the significant value of academic research on seemingly simple natural compounds like this compound.

Q & A

Advanced Research Question

  • Model Organisms : Use rodent models (e.g., Sprague-Dawley rats) for in vivo studies, with dosing regimens aligned with gestational timelines.
  • Endpoint Selection : Monitor maternal weight gain, litter size, and fetal malformations.
  • Controls : Include vehicle controls and positive controls (e.g., valproic acid) to validate assay sensitivity .

How can environmental risk assessments for this compound be conducted to address its aquatic toxicity?

Basic Research Question
Follow the EU’s REACH framework:

Acute Toxicity Testing : Use Daphnia magna or algae (e.g., Pseudokirchneriella subcapitata) for 48-hour EC₅₀ assays.

Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) to predict environmental persistence.

Mitigation : Prohibit disposal into waterways and recommend biodegradation studies under OECD 301B guidelines .

What strategies ensure the stability of this compound during long-term storage?

Basic Research Question

  • Inert Atmospheres : Store under argon or nitrogen to prevent oxidation.
  • Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w.
  • Temperature Control : Maintain storage at -20°C in amber glass vials to reduce photodegradation .

How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions with strict control of reaction parameters (e.g., temperature, solvent purity).
  • Purity Verification : Characterize intermediates via HPLC (>98% purity) before proceeding to subsequent steps.
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols, including failure cases to aid troubleshooting .

What computational tools are effective for predicting this compound’s interaction with olfactory receptors?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., OR51E2) from the Protein Data Bank.
  • Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability over time.
  • QSAR Models : Train models on datasets of related odorants to predict binding affinity and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.